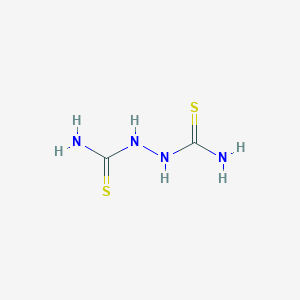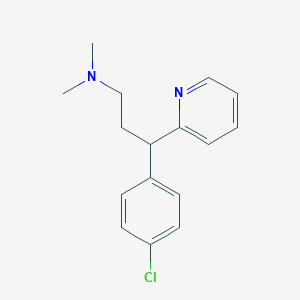
Clorfeniramina
Descripción general
Descripción
La clorfeniramina es un antihistamínico de primera generación que se utiliza para tratar los síntomas de las condiciones alérgicas, como la rinitis alérgica (fiebre del heno) y la urticaria. Es conocida por su capacidad de bloquear el receptor H1, lo que reduce los efectos de la histamina en el cuerpo . La this compound fue patentada en 1948 y se ha utilizado ampliamente en la práctica médica desde la década de 1950 .
Mecanismo De Acción
La clorfeniramina ejerce sus efectos al unirse al receptor H1 de la histamina, bloqueando así la acción de la histamina endógena. Esto lleva al alivio temporal de los síntomas como estornudos, picazón y congestión nasal . El compuesto compite con la histamina por los sitios del receptor H1 en las células efectoras del tracto gastrointestinal, los vasos sanguíneos y el tracto respiratorio .
Aplicaciones Científicas De Investigación
La clorfeniramina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran antihistamínicos y sus interacciones con los receptores.
Biología: La this compound se utiliza en la investigación sobre reacciones alérgicas y el papel de la histamina en la respuesta inmunitaria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La clorfeniramina se puede sintetizar mediante un proceso de varios pasos. Un método común implica la reacción de p-clorobenzonitrilo con 2-bromopiridina en presencia de amida de sodio para formar un intermedio. Este intermedio luego se hace reaccionar con cloruro de N,N-dimetil cloroetano en condiciones fuertemente alcalinas para producir this compound . El producto final se puede purificar mediante procesos de extracción y salificación para lograr una alta pureza .
Métodos de producción industrial
En entornos industriales, la producción de this compound implica la alimentación continua de materias primas y el uso de propiedades ácido-base para eliminar impurezas. Este método asegura un alto rendimiento y pureza del producto final, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
La clorfeniramina experimenta diversas reacciones químicas, que incluyen:
Reducción: Se puede reducir en condiciones específicas para formar diferentes derivados.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente involucrando el anillo aromático y la porción de piridina.
Reactivos y condiciones comunes
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio en condiciones controladas.
Sustitución: Se utilizan agentes halogenantes y otros electrófilos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes propiedades farmacológicas y aplicaciones.
Comparación Con Compuestos Similares
Compuestos similares
Difenhidramina: Otro antihistamínico de primera generación que se utiliza para tratar reacciones alérgicas y mareos.
Cetirizina: Un antihistamínico de segunda generación con menos efectos sedantes en comparación con la clorfeniramina.
Loratadina: Un antihistamínico no sedante que se utiliza para indicaciones similares a la this compound.
Singularidad
La this compound es única en su equilibrio de eficacia y efectos secundarios. Si bien es menos sedante que otros antihistamínicos de primera generación como la difenhidramina, es más eficaz en ciertas afecciones alérgicas en comparación con los antihistamínicos de segunda generación como la cetirizina .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022804 | |
| Record name | Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
142 °C @ 1.0 MM HG | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
132-22-9, 113-92-8 | |
| Record name | (±)-Chlorpheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphenamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorphenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 135 °C | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chlorpheniramine?
A1: Chlorpheniramine is a first-generation histamine H1-receptor antagonist. It competitively binds to histamine H1 receptors, primarily in the periphery, preventing histamine from binding and exerting its effects [, ].
Q2: What are the downstream effects of chlorpheniramine's H1-receptor antagonism?
A2: By blocking H1 receptors, chlorpheniramine inhibits histamine-mediated responses such as vasodilation, increased capillary permeability, smooth muscle contraction (particularly in the bronchi and intestines), and stimulation of sensory nerves, leading to relief from allergy symptoms [, ].
Q3: Does chlorpheniramine affect alertness?
A3: Yes, studies using enantiomers of chlorpheniramine have shown that the (+) enantiomer, which has a higher affinity for the H1 receptor, is associated with sedation and impaired performance on alertness tests []. This suggests that H1 receptor antagonism can directly contribute to drowsiness.
Q4: What is the molecular formula and weight of chlorpheniramine?
A4: The molecular formula of chlorpheniramine maleate is C16H19ClN2 • C4H4O4 and its molecular weight is 390.86 g/mol.
Q5: Can chlorpheniramine be formulated to mask its bitter taste?
A5: Yes, research has investigated microencapsulation of chlorpheniramine with pH-dependent polymers like Eudragit S100, L100, and L100-55 to mask its bitterness []. Eudragit S100 showed the best taste-masking properties among the tested polymers.
Q6: How does the hydration state of chlorpheniramine-loaded microcapsules affect drug release?
A6: Studies on cellulose acetate butyrate-coated resinates containing chlorpheniramine showed faster drug release from microcapsules hydrated by suspension compared to dry, unsuspended microcapsules [].
Q7: Does the type of resin used in microencapsulation influence chlorpheniramine release?
A7: Yes, research has shown that chlorpheniramine is released at a slower rate from sulfonic acid resinates compared to carboxylic acid resinates, both in coated and uncoated forms [].
Q8: Is chlorpheniramine stereoselectively metabolized?
A8: Yes, the (S)-(+)-enantiomer of chlorpheniramine is cleared more slowly than the (R)-(-)-enantiomer, indicating stereoselective elimination in humans [].
Q9: What is the role of CYP2D6 in chlorpheniramine metabolism?
A9: CYP2D6 contributes to the metabolism of chlorpheniramine. Administration of quinidine, a CYP2D6 inhibitor, increases the systemic exposure and prolongs the elimination half-life of chlorpheniramine, particularly the (S)-(+)-enantiomer [].
Q10: How does the pharmacokinetic profile of chlorpheniramine differ between extensive and poor metabolizers of CYP2D6?
A10: Individuals who are poor CYP2D6 metabolizers exhibit higher systemic exposure to chlorpheniramine compared to extensive metabolizers, indicating a significant role of CYP2D6 in its clearance [].
Q11: What is the bioavailability of chlorpheniramine from sustained-release formulations?
A11: Studies comparing a sustained-release capsule of chlorpheniramine-pseudoephedrine with immediate-release tablets showed bioequivalence when administered at appropriate dosing intervals, suggesting that sustained-release formulations can provide prolonged drug release and maintain therapeutic levels [].
Q12: Does chlorpheniramine undergo enterohepatic circulation?
A12: Yes, fecal excretion of radiolabeled chlorpheniramine after intravenous administration indicates that the drug undergoes enterohepatic circulation, contributing to its prolonged presence in the body [].
Q13: What are the primary metabolites of chlorpheniramine in humans?
A13: Chlorpheniramine undergoes extensive metabolism, primarily via N-demethylation. The major urinary metabolites identified include mono- and didesmethylchlorpheniramine, along with other unidentified polar metabolites [].
Q14: How does chlorpheniramine's effect on histamine-induced skin reactions compare to other antihistamines?
A14: Clinical studies have demonstrated that chlorpheniramine effectively reduces histamine-induced weal and flare responses, but its efficacy may be lower compared to newer-generation antihistamines like fexofenadine or loratadine [, ].
Q15: Can chlorpheniramine be used to prevent emergence agitation after surgery?
A15: A retrospective study investigating the use of chlorpheniramine for preventing emergence agitation after ureteroscopic stone surgery found no significant reduction in the incidence or severity of emergence agitation in patients who received chlorpheniramine preoperatively compared to those who did not [].
Q16: Does combining chlorpheniramine with ephedrine enhance its anti-motion sickness effects?
A17: Contrary to expectations, a study combining chlorpheniramine with ephedrine found that while ephedrine counteracted some of chlorpheniramine's sedative effects, it did not further improve its efficacy against motion sickness [].
Q17: Does chlorpheniramine affect cerebral blood flow during hypoxia?
A19: Studies in conscious dogs have shown that while chlorpheniramine does not strongly inhibit the initial increase in cerebral blood flow during hypoxia, cumulative doses may limit the increase, particularly in specific brain regions []. This suggests a possible modulatory role of H1 receptors in cerebral blood flow regulation during hypoxia.
Q18: Can chlorpheniramine cause hypersensitivity reactions?
A20: While rare, cases of hypersensitivity reactions to chlorpheniramine have been reported []. Symptoms can include urticaria and other allergic manifestations.
Q19: Can chlorpheniramine be formulated for sustained release?
A21: Yes, researchers have investigated the development of sustained-release formulations of chlorpheniramine using various approaches like microencapsulation with pH-dependent polymers and osmotic pump technology [, ]. These formulations aim to prolong drug release and reduce dosing frequency.
Q20: What analytical techniques are commonly used for quantifying chlorpheniramine in biological samples?
A22: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely used technique for sensitive and specific quantification of chlorpheniramine in plasma and other biological matrices [, , , ].
Q21: Can chlorpheniramine be analyzed simultaneously with other drugs in pharmaceutical formulations?
A23: Yes, several validated HPLC methods have been developed for the simultaneous determination of chlorpheniramine with other drugs like paracetamol, pseudoephedrine, dextromethorphan, and phenylephrine in combined pharmaceutical formulations [, , , , , , , , ].
Q22: Has chlorpheniramine been detected in environmental samples?
A24: Yes, a study from Hanoi, Vietnam, detected chlorpheniramine maleate in 80% of the analyzed urban house dust samples, indicating its presence as an environmental contaminant [].
Q23: Can activated carbon derived from natural sources be used for chlorpheniramine removal from pharmaceutical waste?
A25: Research has explored the use of oxidized, hydrophobic, and basic activated carbons derived from mango kernel seeds, avocado pear seeds, and velvet tamarind shells for adsorbing chlorpheniramine from solutions []. The findings suggest that these modified carbons can effectively remove chlorpheniramine from pharmaceutical wastewater.
Q24: Can chlorpheniramine potentiate the antimalarial activity of chloroquine?
A26: In vivo studies in mice infected with Plasmodium berghei have shown that combining chlorpheniramine with chloroquine significantly enhances the antimalarial activity of chloroquine, suggesting a potential strategy to combat chloroquine resistance [].
Q25: Can chlorpheniramine be used to prevent adverse reactions to antivenom?
A27: A clinical trial investigated the use of chlorpheniramine in combination with hydrocortisone for preventing acute adverse reactions to polyspecific antivenom in snakebite patients []. The study found that while hydrocortisone alone was ineffective, the combination significantly reduced the occurrence of adverse reactions.
Q26: What is the impact of different concentrations of modified Cenchrus americanus starch on the disintegration time of chlorpheniramine maleate tablets?
A28: Research has explored the use of modified Cenchrus americanus starch as a disintegrant in chlorpheniramine maleate tablet formulations []. The findings indicated that increasing concentrations of the modified starch led to faster disintegration times, highlighting its potential as a disintegrant in tablet formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

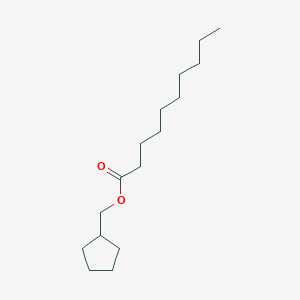

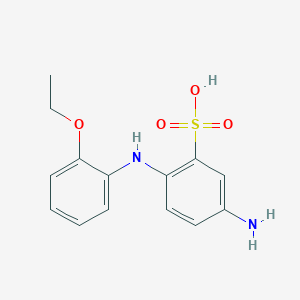

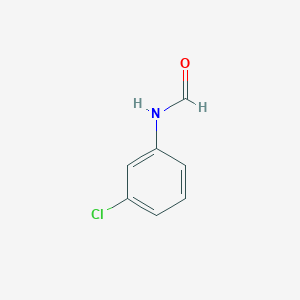


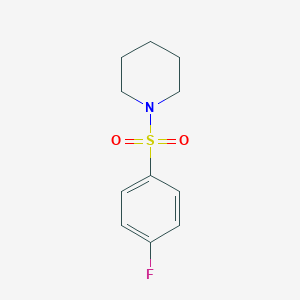
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
